3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound characterized by its multiple methoxy groups and a tosylated tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: : The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing tosyl groups.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of methylated derivatives.
Substitution: : Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity profile make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to various receptors and enzymes, leading to biological responses. The tosylated tetrahydroquinoline moiety may interact with other cellular components, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: : Contains a similar trimethoxyphenyl group but lacks the tetrahydroquinoline and tosyl groups.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: : Contains a trimethoxyphenyl group and a similar indole-based structure.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide lies in its combination of the trimethoxyphenyl group with the tosylated tetrahydroquinoline moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-17-7-11-21(12-8-17)35(30,31)28-13-5-6-18-9-10-20(16-22(18)28)27-26(29)19-14-23(32-2)25(34-4)24(15-19)33-3/h7-12,14-16H,5-6,13H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMPGEOBDDQAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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